![molecular formula C8H16N2 B1319895 6,9-Diazaspiro[4.5]decane CAS No. 177-19-5](/img/structure/B1319895.png)
6,9-Diazaspiro[4.5]decane
Overview
Description
“6,9-Diazaspiro[4.5]decane” is a type of organic compound . A similar compound, “9-methyl-6,9-diazaspiro[4.5]decane”, has a molecular weight of 154.26 . It is typically in liquid form .
Synthesis Analysis
The synthesis of similar compounds, such as “6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones” and “1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones”, has been reported . The intermediates were prepared via Strecker synthesis on the proper cycloalkanone followed by partial hydrolysis of the obtained nitrile functionality and subsequent N-cyanomethylation . The compounds were then subjected to complete nitrile hydrolysis to give the respective carboxylic acid derivatives, which were cyclized under mild conditions to give the spiro compounds .
Molecular Structure Analysis
The InChI code for “9-methyl-6,9-diazaspiro[4.5]decane” is 1S/C9H18N2/c1-11-7-6-10-9(8-11)4-2-3-5-9/h10H,2-8H2,1H3
.
Chemical Reactions Analysis
Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro[4.5]decane with exocyclic double bonds . This domino reaction involves highly regioselective C–C coupling and spiro scaffold steps .
Physical And Chemical Properties Analysis
“9-methyl-6,9-diazaspiro[4.5]decane” has a molecular weight of 154.26 and is typically in liquid form .
Scientific Research Applications
Anticonvulsant Applications
The compound has been studied for its potential as an anticonvulsant . Certain new 6-aryl-9-substituted-6,9-diazaspiro [4.5]decane-8,10-diones have shown good anticonvulsant activity, especially in the scPTZ screen . For instance, compound 6g showed an ED 50 of 0.0043 mmol/kg in the scPTZ screen, being about 14 and 214 fold more potent than the reference drugs, Phenobarbital (ED 50 = 0.06 mmol/kg) and Ethosuximide (ED 50 = 0.92 mmol/kg), respectively .
Synthesis of Spiroacetal Natural Products
The compound is used in the stereoselective synthesis of 1,6,9-tri-oxaspiro[4.5]decanes from D-Glucose . This process leads to novel structural motifs of spiroacetal natural products . The 1,6,9-trioxaspiro[4.5]decane framework with opposite chirality at the spiro center due to an additional oxygen atom at position 9 in the pyran portion has so far not been found in living organisms or been synthesized .
Structural Analysis
The compound is used in structural analysis studies . The NMR of compound (4), provided on the supporting information, stereochemistry as determined from the data for the 3D structure with HMBC and NOESY .
Safety and Hazards
When handling “6,9-Diazaspiro[4.5]decane”, it is advised to avoid direct contact with the substance, ensure sufficient ventilation of the area, avoid handling in a confined space, avoid the formation or spread of dust in the air, and only use in a fume hood . It is also recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam .
Future Directions
The anticonvulsant potential of certain new “6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones” and “1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones” was described . These compounds showed good anticonvulsant activity, especially in the scPTZ screen . This suggests potential future directions for the development of new anticonvulsant drugs.
Mechanism of Action
Target of Action
6,9-Diazaspiro[4.5]decane is primarily used as an anticonvulsant
Mode of Action
This helps to reduce seizures and prevent their occurrence .
Biochemical Pathways
The exact biochemical pathways affected by 6,9-Diazaspiro[4Given its anticonvulsant activity, it’s likely that it affects pathways related to neuronal signaling and neurotransmitter release .
Pharmacokinetics
The pharmacokinetic properties of 6,9-Diazaspiro[4Like other anticonvulsants, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
6,9-Diazaspiro[4.5]decane has been reported to show good anticonvulsant activity, especially in the scPTZ screen . This suggests that it can effectively reduce seizure activity and prevent the occurrence of seizures.
properties
IUPAC Name |
6,9-diazaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-4-8(3-1)7-9-5-6-10-8/h9-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKQYJGYZJGWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597021 | |
Record name | 6,9-Diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,9-Diazaspiro[4.5]decane | |
CAS RN |
177-19-5 | |
Record name | 6,9-Diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the 6,9-Diazaspiro[4.5]decane scaffold in relation to Bicyclomycin's antibiotic activity?
A1: Research suggests that the 6,9-Diazaspiro[4.5]decane core itself does not possess the same antibiotic properties as Bicyclomycin []. Studies comparing the reactivity of Bicyclomycin to synthesized mimics like 4-methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione and 1-acetyl-3-hydroxy-3-vinyl-2,5-piperazinedione, revealed that specific structural elements present in Bicyclomycin are crucial for its activity. While the 6,9-Diazaspiro[4.5]decane core might provide a scaffold for further modifications, it's the unique combination of functional groups and their spatial arrangement in Bicyclomycin that dictates its interaction with biological targets and subsequent antibiotic effects.
Q2: Can you elaborate on the conformational features of the 6,9-Diazaspiro[4.5]decane system based on crystallographic data?
A2: X-ray crystallography studies on (8S)-8-hydroxymethyl-6,9-diazaspiro[4.5]decane-7,10-dione revealed that the piperazine-2,5-dione ring within the 6,9-Diazaspiro[4.5]decane system adopts a flattened boat conformation []. Interestingly, the five-membered ring connected to the piperazinedione moiety is oriented perpendicular to the plane of the piperazinedione ring, adopting an envelope conformation. These structural insights highlight the conformational flexibility and potential for diverse spatial arrangements within this scaffold, which could be relevant for interactions with biological targets.
Q3: Has the 6,9-Diazaspiro[4.5]decane scaffold been explored for anticonvulsant activity?
A3: Yes, researchers have synthesized and evaluated a series of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones for their anticonvulsant potential []. These studies involved modifying substituents on the 6-aryl and 9-positions of the 6,9-diazaspiro[4.5]decane-8,10-dione core. Notably, compound 6g from this series displayed significant anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) screen, demonstrating higher potency compared to reference drugs Phenobarbital and Ethosuximide. This research highlights the potential of the 6,9-Diazaspiro[4.5]decane scaffold for developing new anticonvulsant agents.
Q4: How does the structure of 6,9-Diazaspiro[4.5]decane derivatives affect their anticonvulsant activity?
A4: Structure-activity relationship (SAR) studies on 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones revealed that modifications at the 6-aryl and 9-positions significantly influenced their anticonvulsant profiles []. For instance, introducing specific substituents like a 4-chloro phenyl group at the 6-position and a 2-(1H-tetrazol-1-yl)ethyl group at the 9-position led to enhanced potency in the scPTZ screen. These findings emphasize the importance of specific structural features within the 6,9-Diazaspiro[4.5]decane scaffold for optimizing anticonvulsant activity.
Q5: Are there any known applications of 6,9-Diazaspiro[4.5]decane derivatives in drug delivery?
A5: (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, also known as alaptide, has been investigated as a potential transdermal permeation enhancer []. Studies evaluated its ability to improve the permeation of acyclovir through pig ear skin. Alaptide, when incorporated into a propylene glycol-water formulation, demonstrated a four-fold increase in acyclovir permeation during the initial hour compared to formulations without alaptide. These results suggest that (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione could be a promising excipient for enhancing the transdermal delivery of drugs.
Q6: What analytical techniques are commonly employed to characterize 6,9-Diazaspiro[4.5]decane derivatives?
A6: Researchers utilize a combination of analytical techniques to characterize 6,9-Diazaspiro[4.5]decane derivatives. X-ray crystallography has been instrumental in elucidating the crystal structure and conformational preferences of these compounds [, ]. Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed for structural confirmation and purity assessment. These techniques provide valuable information about the composition, structure, and purity of the synthesized compounds.
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